N'-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
Description
N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide is an organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a phenoxyacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12(2)17-9-8-16(10-13(17)3)23-11-18(22)21-20-15-6-4-14(19)5-7-15/h4-10,12,20H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRRFTXDIOFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC2=CC=C(C=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide typically involves the following steps:
-
Formation of the Phenoxyacetohydrazide Intermediate
Starting Materials: 3-methyl-4-propan-2-ylphenol, chloroacetic acid, and hydrazine hydrate.
Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base (such as sodium hydroxide) to form the phenoxyacetic acid. This intermediate is then treated with hydrazine hydrate to yield the phenoxyacetohydrazide.
-
Coupling with 4-Fluorobenzaldehyde
Starting Materials: Phenoxyacetohydrazide and 4-fluorobenzaldehyde.
Reaction Conditions: The phenoxyacetohydrazide is reacted with 4-fluorobenzaldehyde in an ethanol solvent under reflux conditions to form the final product, N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the hydrazide moiety can form hydrogen bonds with active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
- N’-(4-bromophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
- N’-(4-methylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
Uniqueness
N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often enhancing the compound’s efficacy and selectivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
